molecular formula C11H13FO3 B8377058 3-Hydroxy-5-(4-fluorophenyl)valeric acid

3-Hydroxy-5-(4-fluorophenyl)valeric acid

Cat. No.: B8377058
M. Wt: 212.22 g/mol
InChI Key: HUDWQQRNJNBZRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-5-(4-fluorophenyl)valeric acid is a substituted valeric acid derivative featuring a hydroxyl group at the third carbon and a para-fluorophenyl group at the fifth carbon of the valeric acid backbone. This compound is primarily studied as a monomer in the biosynthesis of aromatic polyhydroxyalkanoates (PHAs), a class of biodegradable polymers produced by bacteria such as Pseudomonas putida and Pseudomonas oleovorans .

Properties

Molecular Formula

C11H13FO3

Molecular Weight

212.22 g/mol

IUPAC Name

5-(4-fluorophenyl)-3-hydroxypentanoic acid

InChI

InChI=1S/C11H13FO3/c12-9-4-1-8(2-5-9)3-6-10(13)7-11(14)15/h1-2,4-5,10,13H,3,6-7H2,(H,14,15)

InChI Key

HUDWQQRNJNBZRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC(CC(=O)O)O)F

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Polymer Incorporation and Properties

The incorporation of aromatic substituents into PHAs is influenced by steric and electronic factors. Below is a comparative analysis of key analogs:

Compound Substituent Polymer Incorporation Efficiency Key Material Properties
3-Hydroxy-5-(4-fluorophenyl)valeric acid para-fluorophenyl Moderate (requires co-feeding) High thermal stability, surface hydrophobicity
3-Hydroxy-5-phenylvaleric acid Phenyl High Standard thermal behavior, rigid structure
3-Hydroxy-5-(para-methylphenyl)valeric acid para-methylphenyl High Improved crystallinity, moderate flexibility
3-Hydroxy-5-(2,4-dinitrophenyl)valeric acid 2,4-dinitrophenyl Low Yellow color, reduced glass transition temperature (Tg)
3-Hydroxy-5-(thienylsulfanyl)valeric acid Thienylsulfanyl High High reactivity for post-polymerization modifications

Key Observations :

  • Fluorinated PHAs exhibit superior thermal stability compared to methyl- or phenyl-substituted analogs due to fluorine’s strong C–F bonds and hydrophobic interactions .
  • Nitrated derivatives (e.g., dinitrophenyl) show reduced incorporation into PHAs and altered optical properties .

Catalytic Efficiency in Enzymatic Reactions

In studies of acyl acid amido synthetase GH3.15 from Arabidopsis thaliana, substituent chain length and electronic effects significantly influence catalytic activity:

  • 5-(4-Fluorophenyl)valeric acid demonstrated superior catalytic efficiency compared to shorter-chain analogs like 4-phenylbutyric acid, attributed to optimal spatial alignment with the enzyme’s active site .
  • 5-Phenylvaleric acid showed moderate activity, while 4-phenoxybutyric acid exhibited reduced efficiency due to steric hindrance .

Biofuel and Bioplastic Production

  • Valeric acid esters are promising biofuels due to compatibility with existing engines and reduced emissions . The fluorinated derivative’s stability could improve fuel shelf life.
  • PHAs derived from fluorinated monomers are explored for high-performance bioplastics, leveraging fluorine’s resistance to degradation .

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